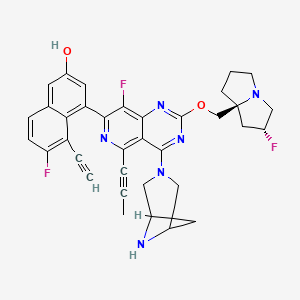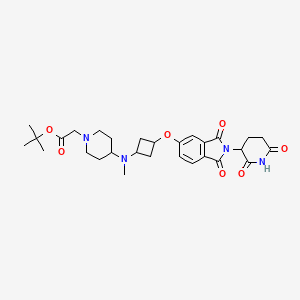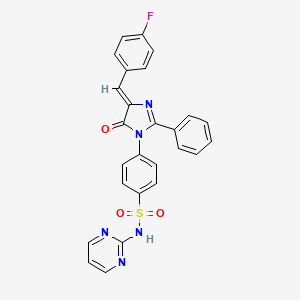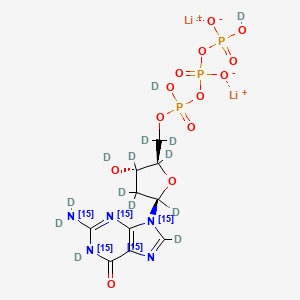
pan-KRAS-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pan-KRAS-IN-14 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer. KRAS mutations are highly prevalent in these cancers, making KRAS a critical target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-14 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tetrahydroisoquinoline core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Pan-KRAS-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Pan-KRAS-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the KRAS protein and its role in cellular signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer.
Industry: Utilized in the development of new cancer therapies and in the screening of other potential KRAS inhibitors
Mécanisme D'action
Pan-KRAS-IN-14 exerts its effects by binding to the KRAS protein, preventing its activation and subsequent signaling through downstream pathways such as the MAPK and PI3K pathways. This inhibition disrupts cellular processes that are essential for cancer cell proliferation and survival. The compound specifically targets the catalytic domain of KRAS, blocking its interaction with guanine nucleotide exchange factors and preventing the exchange of GDP for GTP .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets the KRAS protein with high affinity.
BAY-293: A compound that inhibits KRAS activation and has shown efficacy in preclinical models.
Sotorasib: A KRAS G12C-specific inhibitor that has been approved for clinical use in non-small cell lung cancer .
Uniqueness of Pan-KRAS-IN-14
This compound is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool for studying KRAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain KRAS mutations, this compound can inhibit multiple KRAS variants, providing a broader therapeutic potential .
Propriétés
Formule moléculaire |
C35H31F3N6O2 |
|---|---|
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
4-[4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C35H31F3N6O2/c1-3-6-27-29-32(30(38)31(40-27)25-13-23(45)11-19-7-8-26(37)24(4-2)28(19)25)41-34(42-33(29)43-16-21-12-22(17-43)39-21)46-18-35-9-5-10-44(35)15-20(36)14-35/h2,7-8,11,13,20-22,39,45H,5,9-10,12,14-18H2,1H3/t20-,21?,22?,35+/m1/s1 |
Clé InChI |
RFESPHBPXZKJSG-UTJMDAJZSA-N |
SMILES isomérique |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F |
SMILES canonique |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OCC78CCCN7CC(C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)





![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)


![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)

